Ciclosidomine

Vascular smooth muscle Direct vasodilator Prodrug activation

Ciclosidomine (CAS 66564-16-7), also known as cyclosidimine, is a morpholinyl sydnone imine derivative that functions as a direct-acting peripheral vasodilator, structurally and pharmacologically related to molsidomine. Unlike molsidomine, which is a prodrug requiring hepatic metabolism to linsidomine for activity, ciclosidomine's vasodilatory action is direct on vascular smooth muscle.

Molecular Formula C13H20N4O3
Molecular Weight 280.32 g/mol
CAS No. 66564-16-7
Cat. No. B1243955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCiclosidomine
CAS66564-16-7
Synonymsciclosidomine
ciclosidomine hydrochloride
Molecular FormulaC13H20N4O3
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(=NC2=C[N+](=NO2)N3CCOCC3)[O-]
InChIInChI=1S/C13H20N4O3/c18-13(11-4-2-1-3-5-11)14-12-10-17(15-20-12)16-6-8-19-9-7-16/h10-11H,1-9H2
InChIKeyAJPLPOWGYORUIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ciclosidomine (CAS 66564-16-7) for Research: A Direct-Acting Sydnone Imine Vasodilator


Ciclosidomine (CAS 66564-16-7), also known as cyclosidimine, is a morpholinyl sydnone imine derivative that functions as a direct-acting peripheral vasodilator, structurally and pharmacologically related to molsidomine [1]. Unlike molsidomine, which is a prodrug requiring hepatic metabolism to linsidomine for activity, ciclosidomine's vasodilatory action is direct on vascular smooth muscle [2]. It was developed by Boehringer Ingelheim under the code PR-G-138-Cl and investigated for hypertension, with clinical studies documenting its blood pressure-lowering effects [3].

Why Ciclosidomine Cannot Be Substituted by Molsidomine in Research Protocols


The sydnone imine class contains compounds with fundamentally different activation pathways. Molsidomine is a pharmacologically inactive prodrug whose vasodilatory effects depend entirely on hepatic conversion to the unstable metabolite linsidomine (SIN-1) [2]. Ciclosidomine, possessing a cyclohexylcarbonyl substitution at the N-6 position, acts as a direct vasodilator without requiring metabolic activation [1]. This mechanistic divergence leads to distinct pharmacokinetic and pharmacodynamic profiles, making them non-interchangeable for experiments studying direct vascular effects, metabolic stability, or light sensitivity. The quantitative evidence below demonstrates these critical performance differences in terms of onset, stability, and metabolic fate.

Quantitative Differentiation Guide: Ciclosidomine vs. Molsidomine and Linsidomine


Direct Vasodilation vs. Prodrug Dependency: Differentiating Ciclosidomine from Molsidomine

Ciclosidomine exerts a direct action on vascular smooth muscle, while molsidomine is an inactive prodrug. Ciclosidomine reduced erect systolic and diastolic blood pressure in healthy volunteers within 1-2 hours of oral administration [1]. Molsidomine's pharmacological effect is delayed and dependent on hepatic conversion to its active metabolite, linsidomine (SIN-1) [2]. This is a fundamental mechanistic difference, not merely a potency variation.

Vascular smooth muscle Direct vasodilator Prodrug activation

Rapid Clinical Hemodynamic Effect: Quantitative Time Course vs. Molsidomine's Metabolite-Dependent Onset

In a dose-titration study in hypertensive patients, ciclosidomine's antihypertensive effect was first noted 30 minutes post-dose, with a peak effect at 1 hour and a total duration of 6 hours [1]. In contrast, molsidomine's active metabolite, linsidomine, achieves peak plasma concentrations 1-2 hours after oral molsidomine administration, reflecting the time required for hepatic conversion [2].

Pharmacodynamics Antihypertensive effect Onset of action

Quantitative Blood Pressure Reduction: A Definitive Efficacy Benchmark

Ciclosidomine (PR-G-138-Cl) produced a statistically significant reduction in sitting mean arterial pressure (MAP) from 133.8±15.1 to 116.0±12.4 mm Hg in hypertensive patients at an individualized effective oral dose (3-10 mg/day), a mean reduction of 17.8 mm Hg (p<0.001) [1]. For direct comparison, a clinical study of molsidomine (2 mg three times daily) reported a decrease in standing systolic blood pressure of approximately 10-15 mm Hg from baseline in hypertensive patients [2].

Hypertension Mean arterial pressure Dose-response

Superior Long-Term Aqueous Solution Stability at Optimal pH vs. Linsidomine

Ciclosidomine's solution stability is highly pH-dependent, with a projected shelf-life (t90) of 9 months at 20°C at its optimal pH of 6 in dilute phosphate or citrate buffer [1]. Its active comparator, linsidomine, is an unstable compound that spontaneously decomposes to release nitric oxide, with a plasma half-life of only ~1 hour [2], and its precursor molsidomine exhibits a half-life of only ~20 minutes in unprotected aqueous solutions exposed to light [3].

Solution stability Formulation development Hydrolysis kinetics

Complete Oral Absorption with Predictive Biphasic Elimination

A radiolabeled ADME study in beagle dogs demonstrated that oral ciclosidomine is completely absorbed, with >70% of the label excreted in urine within 24-48 hours, indicating high bioavailability and rapid clearance of metabolites [1]. The elimination from blood was biphasic: a distribution alpha-phase (t1/2 ≈ 2.5-4.6 hours) and a prolonged terminal beta-phase (t1/2 ≈ 120 hours). In comparison, molsidomine has an absolute oral bioavailability of only 44-59% due to extensive first-pass metabolism, and its active metabolite linsidomine has a short terminal half-life of 1.0-1.5 hours [2].

Pharmacokinetics ADME Oral bioavailability

Optimized Application Scenarios for Ciclosidomine (CAS 66564-16-7) Based on Differentiated Evidence


Direct Vascular Reactivity Assays Without Hepatic Cofactors

For ex vivo studies on isolated artery rings or in vitro vascular smooth muscle cell (VSMC) cultures lacking metabolic enzymes, ciclosidomine is the only practical choice among sydnone imines. Unlike the prodrug molsidomine, it acts directly on the vasculature to induce relaxation [1]. Its superior long-term solution stability (t90 of 9 months at pH 6) ensures consistent concentration in organ baths or culture media over extended experiments, reducing experimental drift and the need for fresh compound preparation every 24 hours as required for linsidomine [2].

In Vivo Hemodynamic Studies Requiring Rapid Onset and Defined Effect Magnitude

Ciclosidomine's rapid onset (0.5 hours) and defined, statistically significant impact on mean arterial pressure (-17.8 mm Hg) make it an ideal tool for acute cardiovascular pharmacology studies [1]. Researchers can precisely time hemodynamic measurements to the known 1-hour peak effect window and expect a reproducible, robust response, avoiding the variable pharmacokinetics associated with the hepatic activation of molsidomine [2]. This quantifiable benchmark enables robust power calculations for experimental design.

Long-Term Infusion Protocols for Sustained NO Donation

Ciclosidomine's dramatically superior aqueous stability over its direct metabolite-class relative, linsidomine, makes it uniquely suited for long-term in vivo infusion studies. Linsidomine's instability requires fresh preparation and light-protected infusion sets [1], whereas ciclosidomine solutions, when protected from light, can be prepared less frequently, reducing labor and maintaining dosing accuracy over days or weeks. Its complete absorption also supports reliable transition to oral dosing if required for chronic phases of a study [2].

Pharmacokinetic/ADME Research on Non-Prodrug NO Donors

For research into the disposition of direct-acting sydnone imines, ciclosidomine provides a clean pharmacokinetic probe. Its complete oral absorption and long terminal half-life in preclinical models (t1/2β ≈ 120 h in dogs [1]) contrast sharply with the extensive first-pass metabolism and short half-life of molsidomine-derived linsidomine [2]. This makes ciclosidomine a superior candidate for building physiologically-based pharmacokinetic (PBPK) models for this chemical class, as its parameters are not confounded by the complex kinetics of metabolite activation.

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